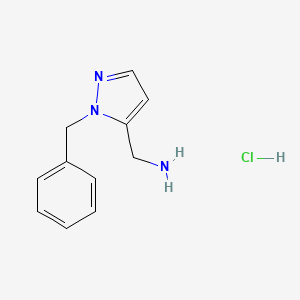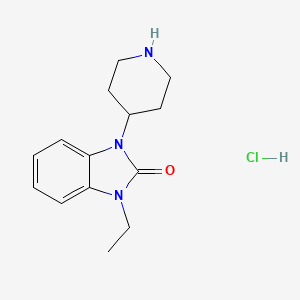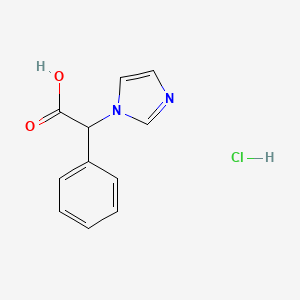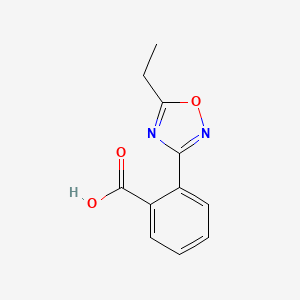
1-(1-benzyl-1H-pyrazol-5-yl)methanamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-Benzyl-1H-pyrazol-5-yl)methanamine hydrochloride is a chemical compound with significant potential in various fields of scientific research It is characterized by its unique structure, which includes a benzyl group attached to a pyrazole ring, and an amine group that is protonated to form the hydrochloride salt
Preparation Methods
The synthesis of 1-(1-benzyl-1H-pyrazol-5-yl)methanamine hydrochloride typically involves several steps:
Synthetic Routes and Reaction Conditions: The preparation begins with the formation of the pyrazole ring, which can be achieved through the reaction of hydrazine with a 1,3-diketone. The benzyl group is then introduced via a nucleophilic substitution reaction.
Industrial Production Methods: Industrial production methods may involve optimization of reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
1-(1-Benzyl-1H-pyrazol-5-yl)methanamine hydrochloride undergoes various chemical reactions:
Scientific Research Applications
1-(1-Benzyl-1H-pyrazol-5-yl)methanamine hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(1-benzyl-1H-pyrazol-5-yl)methanamine hydrochloride involves its interaction with specific molecular targets:
Comparison with Similar Compounds
1-(1-Benzyl-1H-pyrazol-5-yl)methanamine hydrochloride can be compared with other similar compounds:
Properties
IUPAC Name |
(2-benzylpyrazol-3-yl)methanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3.ClH/c12-8-11-6-7-13-14(11)9-10-4-2-1-3-5-10;/h1-7H,8-9,12H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPVIXKUNJZXZTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=CC=N2)CN.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN3 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.70 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

amine dihydrochloride](/img/structure/B8219917.png)
![Methyl[(3-methylpyridin-2-yl)methyl]amine dihydrochloride](/img/structure/B8219920.png)
amine dihydrochloride](/img/structure/B8219924.png)
amine dihydrochloride](/img/structure/B8219932.png)
![Methyl({[6-(trifluoromethyl)pyridin-3-yl]methyl})amine dihydrochloride](/img/structure/B8219943.png)
amine dihydrochloride](/img/structure/B8219948.png)
![2-[(3S)-piperidin-3-yl]-1,2,6-thiadiazinane 1,1-dioxide;hydrochloride](/img/structure/B8219956.png)



![1-{1-[(pyridin-3-yl)methyl]-1H-imidazol-2-yl}methanamine dihydrochloride](/img/structure/B8219992.png)
![1-[1-(3-fluorophenyl)-1H-pyrazol-5-yl]methanamine hydrochloride](/img/structure/B8219994.png)
![1-{1-[(pyridin-4-yl)methyl]-1H-imidazol-2-yl}methanamine dihydrochloride](/img/structure/B8219997.png)
